molecular formula C20H21N3O4 B4172906 N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide

N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide

Cat. No. B4172906
M. Wt: 367.4 g/mol
InChI Key: PHWUROGDJDFSEG-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide, also known as EPPH, is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields of research. EPPH is a hydrazide derivative of pyrrolidine-2,5-dione and phenylacetic acid, and its chemical structure has been extensively studied to understand its properties and potential applications.

Mechanism of Action

The mechanism of action of N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in tumor cell proliferation and survival. N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in tumor invasion and metastasis. N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation and migration, and the suppression of angiogenesis. N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide has also been shown to increase the levels of reactive oxygen species, which may contribute to its anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide is its potent anti-tumor activity against various cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the research on N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide, including the development of new derivatives with improved solubility and bioavailability, the investigation of its potential applications in other fields of research, such as neurobiology and immunology, and the elucidation of its mechanism of action at the molecular level. Additionally, the evaluation of N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide in preclinical and clinical studies is necessary to determine its safety and efficacy as a potential therapeutic agent.

Scientific Research Applications

N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide has also been shown to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-2-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-2-27-16-10-8-15(9-11-16)23-19(25)13-17(20(23)26)21-22-18(24)12-14-6-4-3-5-7-14/h3-11,17,21H,2,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWUROGDJDFSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide
Reactant of Route 2
N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide
Reactant of Route 3
N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide
Reactant of Route 5
N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide

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